N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-5-6-21-13(7-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKMXCPEHOLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridotriazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Sulfanylacetamide Linkage: The final step involves the coupling of the pyridotriazinone core with the chlorophenyl group via a sulfanylacetamide linkage, typically using thiol-based reagents and acylation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group in the pyridotriazinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The 3-chlorophenyl group in the target compound contrasts with the electron-donating 4-methoxyphenyl in 13b.
- Sulfanyl vs. Cyano Functionality: The sulfanyl acetamide moiety in the target compound differs from the cyanoacetamide group in 13a–b. Sulfanyl bridges enhance stability via sulfur’s lone-pair interactions, whereas cyano groups may increase reactivity or polarity .
- Heterocyclic Cores: The pyridotriazinone core in the target offers a planar, rigid structure compared to the phthalazinone-triazole hybrid in 12, which introduces additional hydrogen-bonding sites from the triazole ring .
Physicochemical and Spectroscopic Properties
- Melting Points : High melting points (~274–288°C) in 13a–b suggest strong intermolecular forces (e.g., hydrogen bonding from sulfamoyl and hydrazinylidene groups). The target compound’s melting point is unreported but may align with these values due to structural similarities .
- The C=O stretch (~1662–1664 cm⁻¹ in 13a–b) may shift slightly depending on the pyridotriazinone core’s electronic environment .
- Solubility : The 3-chlorophenyl group in the target compound likely reduces aqueous solubility compared to the sulfamoylphenyl substituents in 13a–b , which possess polar sulfonamide groups .
Biological Activity
N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18ClN4O2S
- Molecular Weight : 374.88 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that influence cellular responses.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. Similar derivatives have been reported to show activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.5 - 16 μg/mL |
| Pseudomonas aeruginosa | 1 - 10 μg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a potential anticancer drug. Studies have shown that related compounds can induce apoptosis in cancer cells by:
- Inhibiting cell proliferation
- Inducing cell cycle arrest
A notable study reported that derivatives with similar triazine cores demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A comprehensive study evaluated the antibacterial efficacy of triazole derivatives similar to our compound. The results showed significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity . -
Anticancer Screening :
In a screening of drug libraries on multicellular spheroids, a related compound demonstrated potent anticancer activity, leading to further investigations into the structure-activity relationship (SAR) of pyrido[1,2-a][1,3,5]triazin derivatives . -
Mechanistic Insights :
Detailed mechanistic studies highlighted that compounds with similar structures could inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism . This insight is crucial for understanding how modifications in the chemical structure can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
